molecular formula C6H9N3O3 B1378615 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid CAS No. 1394041-14-5

2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid

Cat. No.: B1378615
CAS No.: 1394041-14-5
M. Wt: 171.15 g/mol
InChI Key: NEFLDPKMRIMEJL-UHFFFAOYSA-N
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Description

2-[4-(1-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxyethyl group attached to the triazole ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

  • Cycloaddition Reaction

      Reactants: Azide and alkyne

      Catalyst: Copper(I) ions (CuSO4 and sodium ascorbate)

      Solvent: Tetrahydrofuran (THF) or water

      Temperature: Room temperature

      Reaction Time: 12-24 hours

  • Hydroxyethylation

      Reactant: Ethylene oxide

      Catalyst: Acid or base

      Solvent: Water or ethanol

      Temperature: 50-70°C

      Reaction Time: 6-8 hours

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction and subsequent hydroxyethylation. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

      Conditions: Acidic or basic medium

      Products: Corresponding carboxylic acids or ketones

  • Reduction

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous solvents (e.g., THF, ether)

      Products: Alcohols or amines

  • Substitution

      Reagents: Alkyl halides, acyl chlorides

      Conditions: Basic medium (e.g., NaOH, KOH)

      Products: Substituted triazole derivatives

Common Reagents and Conditions

The reactions of this compound are typically carried out under mild to moderate conditions, with common reagents including oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and alkylating agents (e.g., alkyl halides, acyl chlorides). Solvents such as water, ethanol, THF, and ether are commonly used, and reactions are often conducted at room temperature or slightly elevated temperatures.

Scientific Research Applications

2-[4-(1-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid has a wide range of scientific research applications:

  • Medicinal Chemistry

      Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound has been studied for its potential as an antibacterial and antifungal agent.

      Anticancer Agents: Research has shown that triazole derivatives can inhibit the growth of cancer cells, making this compound a potential candidate for anticancer drug development.

  • Biology

      Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, which could be useful in the treatment of various diseases.

      Bioconjugation: The triazole moiety is often used in bioconjugation techniques to link biomolecules for various biological studies.

  • Materials Science

      Polymer Chemistry: The compound can be used as a building block in the synthesis of functional polymers with unique properties.

      Nanotechnology: Triazole derivatives are explored for their potential in the development of nanomaterials with specific functions.

  • Agriculture

      Pesticides: The compound has been studied for its potential use as a pesticide due to its biological activity against pests and pathogens.

Mechanism of Action

The mechanism of action of 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The hydroxyethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

  • Enzyme Inhibition

    • The compound binds to the active site of enzymes, blocking their activity and preventing the catalysis of specific biochemical reactions.
  • Protein Interaction

    • The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, altering their structure and function.

Comparison with Similar Compounds

2-[4-(1-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid can be compared with other similar compounds, such as:

  • 1,2,3-Triazole

      Structure: Lacks the hydroxyethyl and acetic acid groups.

      Properties: Basic triazole structure with limited solubility and bioavailability.

  • 4-(1-Hydroxyethyl)-1H-1,2,3-triazole

      Structure: Contains the hydroxyethyl group but lacks the acetic acid moiety.

      Properties: Improved solubility compared to 1,2,3-triazole but limited biological activity.

  • 2-(1H-1,2,3-Triazol-1-yl)acetic acid

      Structure: Contains the acetic acid group but lacks the hydroxyethyl moiety.

      Properties: Enhanced biological activity compared to 1,2,3-triazole but lower solubility.

The uniqueness of this compound lies in its combination of the hydroxyethyl and acetic acid groups, which confer both high solubility and significant biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(1-hydroxyethyl)triazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-4(10)5-2-9(8-7-5)3-6(11)12/h2,4,10H,3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFLDPKMRIMEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217233
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-(1-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-14-5
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-(1-hydroxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-(1-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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